molecular formula C15H23NO3 B094727 ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- CAS No. 15560-25-5

ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL-

Cat. No.: B094727
CAS No.: 15560-25-5
M. Wt: 265.35 g/mol
InChI Key: XQTREDVXSGVXPT-UHFFFAOYSA-N
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Description

ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of hydroxamic acid and is characterized by the presence of a butoxyphenyl group and a propyl group attached to the acetohydroxamic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- typically involves the reaction of 4-butoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide or methanol under controlled temperature conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- involves its ability to chelate metal ions, thereby inhibiting metalloproteases. It also exhibits anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes. The compound interacts with molecular targets such as histone deacetylases, leading to changes in gene expression and cellular functions .

Comparison with Similar Compounds

Uniqueness: ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- is unique due to the presence of the butoxyphenyl and propyl groups, which enhance its lipophilicity and biological activity compared to simpler hydroxamic acids .

Properties

CAS No.

15560-25-5

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

2-(4-butoxyphenyl)-N-hydroxypentanamide

InChI

InChI=1S/C15H23NO3/c1-3-5-11-19-13-9-7-12(8-10-13)14(6-4-2)15(17)16-18/h7-10,14,18H,3-6,11H2,1-2H3,(H,16,17)

InChI Key

XQTREDVXSGVXPT-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(CCC)C(=O)NO

Canonical SMILES

CCCCOC1=CC(=C(C=C1)CC(=O)NO)CCC

15560-25-5

Synonyms

2-(p-Butoxyphenyl)valerohydroxamic acid

Origin of Product

United States

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